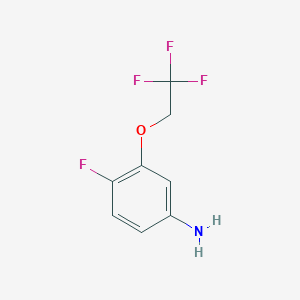

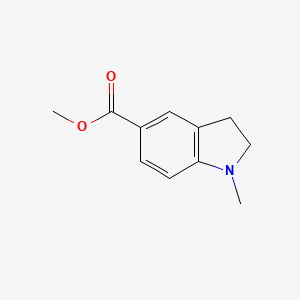

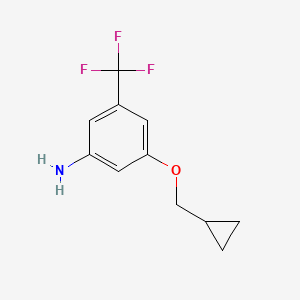

![molecular formula C13H10ClFN2O2S B1407362 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride CAS No. 1417567-70-4](/img/structure/B1407362.png)

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

Descripción general

Descripción

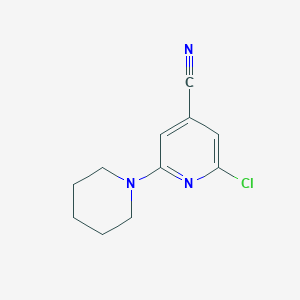

“6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride” is a chemical compound that has been studied for its antiproliferative activities . It’s part of a series of imidazo[2,1-b]thiazole derivatives that have been tested for in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types .

Synthesis Analysis

The synthesis of this compound and its derivatives has been described in the literature . The target compounds were compared with Sorafenib, a reference standard drug . Some compounds possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a methylimidazo group, and a thiazole-2-carboxylic acid group . The molecular weight is 223.22 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the literature . The process involves the coupling of different moieties to form the final compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 70°C . The NMR data provides further information about its structure .Aplicaciones Científicas De Investigación

Anticancer Research

This compound, due to its imidazole and thiazole moieties, has been explored for its potential in anticancer drug discovery. The structural features of the compound allow it to interact with various cancer cell lines, potentially inhibiting growth or inducing apoptosis . Research has shown that derivatives of 2-aminothiazole, a related structure, exhibit potent activity against cancers such as leukemia, lung, and breast cancer .

Antimicrobial and Antitubercular Activity

Imidazole derivatives, including those similar to our compound of interest, have shown significant activity against bacterial strains, including Mycobacterium tuberculosis . The presence of the fluorophenyl group may contribute to the compound’s ability to penetrate bacterial cell walls and exert its antimicrobial effects.

Pharmacological Synthesis

The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its versatile structure allows for the creation of numerous derivatives with potential therapeutic applications, ranging from anti-inflammatory to antipyretic activities .

Biochemical Studies

In biochemical research, the compound’s core structure is utilized to study enzyme interactions and inhibition. Molecular docking studies often use such compounds to understand the binding affinities and interactions with biological targets .

Chemical Research and Synthesis

The compound is used in chemical research to develop new synthetic pathways and methodologies. Its reactivity and stability under different conditions make it a valuable subject for studying reaction mechanisms and developing new chemical transformations .

Material Science

While direct applications in material science are not extensively documented for this specific compound, related imidazole and thiazole derivatives are often used in the development of new materials with potential electronic or photonic properties. The compound’s structural motifs could be incorporated into polymers or coatings to impart desired characteristics .

Mecanismo De Acción

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S.ClH/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8;/h2-6H,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAFTYIVOBBGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

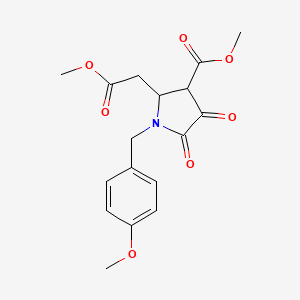

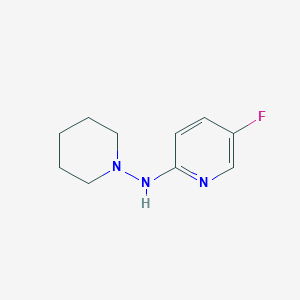

![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)